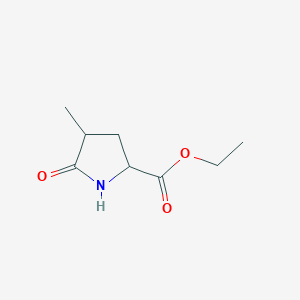

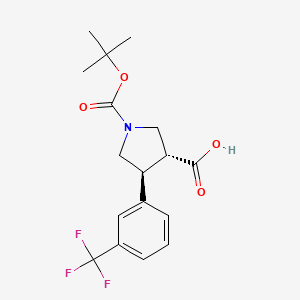

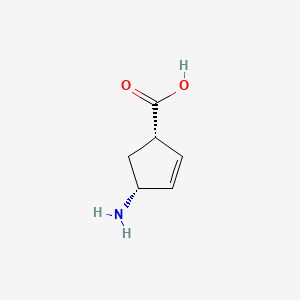

![molecular formula C7H6BrN B1142351 Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI) CAS No. 125142-07-6](/img/structure/B1142351.png)

Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridine derivatives involves systematic approaches, including condensation reactions, alkylation, and employment in coordination chemistry. For instance, novel pyridine derivatives have been synthesized through condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions using different alkyl dibromide agents (Jabri et al., 2023). Additionally, novel synthesis methods have been reported for pyridine-2,6-diylbis(pyrazine-2-ylmethanone), indicating the versatility of pyridine derivatives in metal cluster chemistry (Giannopoulos et al., 2015).

Molecular Structure Analysis

The molecular structure of pyridine derivatives reveals diverse interactions and conformational details. For example, hydrogen-bonding patterns in enaminones show bifurcated intra- and intermolecular hydrogen bonding, indicating the complexity of pyridine derivative structures (Balderson et al., 2007). Similarly, X-ray crystallography and DFT studies on pyridine derivatives provide insights into their structural features and intermolecular contacts (Jabri et al., 2023).

Chemical Reactions and Properties

Pyridine derivatives engage in a variety of chemical reactions, contributing to their rich chemical reactivity. The synthesis of 3-Arylthieno[2,3-b]pyridines through iodine-mediated cyclization and the study of hydrogen-bonded dimers in pyrazolo[3,4-b]pyridine demonstrate the compounds' versatility and potential in developing new chemical entities with desired properties (Kobayashi et al., 2009).

Physical Properties Analysis

Physical properties such as thermal stability, photoluminescent properties, and crystalline structures are crucial for the application of pyridine derivatives. Studies have shown that pyridine derivatives exhibit high thermal stability and interesting luminescent properties, which are valuable in material science and optical applications (Tang et al., 2014).

Chemical Properties Analysis

The chemical properties of pyridine derivatives, such as reactivity towards radicals, coordination behavior with metals, and application in synthesis and catalysis, highlight their importance in organic chemistry and materials science. For example, the study of 6-substituted-2,4-dimethyl-3-pyridinols as chain-breaking antioxidants demonstrates the potential of pyridine derivatives in developing novel antioxidants (Wijtmans et al., 2004).

Scientific Research Applications

Organic Electronics

- Novel heteroleptic iridium(III) complexes incorporating pyridine derivatives show high thermal stability and good electroluminescence (EL) performance in polymer light-emitting diodes ((Tang et al., 2014)).

- Pyridine-based molecules modified with carbazole, fluorine, and bromine are used for white light-emitting diode applications, demonstrating the potential for simplified white light emission devices ((Wang et al., 2013)).

Medicinal Chemistry

- Certain pyridine derivatives act as potent and selective metabotropic glutamate subtype 5 receptor antagonists with anxiolytic activity, highlighting their therapeutic potential ((Cosford et al., 2003)).

- Synthesis and biological assessment of novel cyanopyridine derivatives exhibit antibacterial activities against Gram-positive and Gram-negative bacteria ((El-Hashash & Shaban, 2019)).

Environmental Science

- Pyridine is explored for its photocatalytic degradation in water, with studies showing its rapid elimination and mineralization into less harmful compounds, making it relevant for environmental remediation ((Maillard-Dupuy et al., 1994)).

- Research on the degradation mechanism of pyridine in drinking water using dielectric barrier discharge (DBD) systems indicates its potential for treating nitrogen heterocyclic compounds in water sources ((Li et al., 2017)).

Other Applications

- Iridium complexes with pyridine as ancillary ligands are investigated for color tuning in electroluminescent devices, showing a range of redox and emission properties ((Stagni et al., 2008)).

- In catalysis, pyridine is used as an infrared molecular probe to characterize the acidity of solids, particularly in the assessment of heteropolyacids' dispersion in supported catalysts ((Schnee et al., 2019)).

Mechanism of Action

Target of Action

Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

Pyridine derivatives can exhibit diverse modes of action, such as acting as enzyme inhibitors or receptor agonists/antagonists . The specific interactions of 3-[(Z)-2-bromoethenyl]pyridine with its targets would depend on its chemical structure and the nature of the target.

Biochemical Pathways

Pyridine derivatives can influence various biochemical pathways based on their specific targets . For instance, they may interfere with metabolic processes or signal transduction pathways.

Pharmacokinetics

A study on the metabolic n-oxidation of pyridines in various animal species showed that pyridine-n-oxide was a significant metabolite of pyridine, suggesting that similar metabolic pathways might be involved for 3-[(z)-2-bromoethenyl]pyridine .

Result of Action

Pyridine derivatives can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of pyridine derivatives .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(Z)-2-bromoethenyl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H/b4-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVYLLVAFIGFFX-ARJAWSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C\Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.